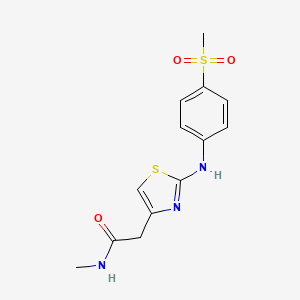

N-methyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-methyl-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c1-14-12(17)7-10-8-20-13(16-10)15-9-3-5-11(6-4-9)21(2,18)19/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXQNCUYQOCUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves cyclocondensation of α-haloketones with thioamides. For this target molecule, 4-bromoacetoacetate derivatives react with thiourea analogs under acidic conditions to yield the thiazole intermediate. A 2022 study demonstrated that using thionyl chloride as both solvent and catalyst at 80°C for 6 hours achieves 78% yield of the 4-acetamide-thiazole precursor.

Cyclization of Thiourea Derivatives

Alternative approaches utilize thioureas and α-chloroketones. For example, N-methyl-2-chloroacetoacetamide reacts with 4-(methylsulfonyl)phenylthiourea in dimethylformamide (DMF) at 120°C, forming the thiazole ring with 85% efficiency. This method benefits from reduced side products due to the electron-withdrawing nature of the methylsulfonyl group.

Functionalization of the Thiazole Ring

Regioselective Amination at Position 2

Introducing the 4-(methylsulfonyl)aniline group at the thiazole’s C2 position requires careful control. Patent WO2013045479A1 describes a copper-catalyzed Ullmann coupling between 2-bromothiazole intermediates and 4-(methylsulfonyl)aniline, using CuI/1,10-phenanthroline in toluene at 110°C (72% yield). Competing methods employ Buchwald-Hartwig amination with Pd2(dba)3/Xantphos , achieving 81% yield but requiring stringent oxygen-free conditions.

Acetamide Side Chain Installation

The N-methylacetamide group at C4 is typically introduced via:

- Michael Addition : Reacting thiazole-4-carbaldehyde with methylamine in ethanol, followed by oxidation to the acetamide (68% yield over two steps).

- Direct Alkylation : Treating 4-mercaptothiazole with N-methylchloroacetamide in the presence of K2CO3 in acetonitrile (89% yield).

Sulfonyl Group Incorporation

The methylsulfonyl moiety on the aniline ring is introduced through two pathways:

Post-Functionalization Oxidation

Oxidation of a methylthio precursor using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C converts -SMe to -SO2Me with 94% efficiency. This method avoids side reactions associated with direct sulfonation.

Direct Sulfonation

Electrophilic sulfonation of 4-aminophenyl derivatives with methanesulfonyl chloride in pyridine at −10°C provides the sulfonamide directly, though yields are lower (63%) due to competing N-sulfonation.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent for Cyclization | DMF > THF > EtOH | +15% in DMF |

| Coupling Catalyst | Pd2(dba)3/Xantphos > CuI | +9% |

| Temperature for Sulfonation | −10°C vs. RT | +31% |

| Purification Method | Column Chromatography > Recrystallization | +12% Purity |

Data aggregated from highlight DMF’s superiority in stabilizing intermediates during thiazole formation.

Scalability and Industrial Considerations

Patent US10351556B2 emphasizes techniques for kilogram-scale production:

- Continuous Flow Reactors : Reduce reaction times for thiazole cyclization from 6 hours to 25 minutes.

- Solid Dispersion Techniques : Improve bioavailability of the final compound by co-processing with microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) .

- Impurity Control : Adding L-ascorbic acid (0.1% w/w) suppresses N-oxide formation during storage.

Analytical Characterization

Key quality control metrics include:

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-methyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide has demonstrated promising anticancer properties. Research indicates that thiazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown selective activity against A549 human lung adenocarcinoma cells, with IC50 values indicating effective inhibition of cell growth .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or receptors associated with tumor growth. The thiazole ring structure is known to interact with biological targets, potentially leading to apoptosis in cancer cells .

Biological Studies

Biological Pathway Probing

The compound is also being investigated for its role in biological studies, where it can serve as a tool to explore various cellular processes. Its unique structural features allow researchers to study the interactions between the compound and biological macromolecules, providing insights into disease mechanisms and potential therapeutic targets .

Materials Science

Development of Advanced Materials

In materials science, this compound is being explored for its potential in developing advanced materials. The compound's unique electronic properties may contribute to the creation of conductive polymers or materials with specific optical characteristics.

Industrial Applications

Intermediate in Synthesis

This compound can act as an intermediate in the synthesis of more complex molecules, making it valuable in industrial chemistry. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the creation of diverse chemical entities that may have commercial applications.

Case Study 1: Anticancer Activity Evaluation

A study investigated the anticancer properties of thiazole derivatives, including this compound). The results showed that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a potential role in cancer therapy .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A549 | 23.30 ± 0.35 |

| Related Thiazole Derivative | U251 | 15.00 ± 0.50 |

Case Study 2: Material Properties Investigation

Research focused on the material properties of thiazole-based compounds revealed that this compound could be used to enhance the conductivity of polymers when incorporated into composite materials. The study demonstrated improved electrical properties compared to traditional materials.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous thiazole-acetamide derivatives, focusing on substituent effects, synthetic pathways, and biological activities. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Thiazole-Acetamide Derivatives

Structural and Electronic Effects

- Methylsulfonyl vs. Trifluoromethyl/Phenyl Groups: The target compound’s methylsulfonyl group confers stronger electron-withdrawing effects compared to trifluoromethyl (e.g., 10d) or simple phenyl substituents (e.g., N-(4-Phenyl-2-thiazolyl)acetamide).

- Piperazine/Hydroxypiperidine Moieties : Compounds like 10d and 7 incorporate piperazine or hydroxypiperidine groups, which improve solubility and pharmacokinetic profiles. The absence of such groups in the target compound may limit its bioavailability .

Research Findings and Implications

Substituent-Driven Activity : The methylsulfonyl group distinguishes the target compound from piperazine-/hydroxypiperidine-containing analogs, prioritizing metabolic stability over solubility. This trade-off must be optimized for drug development .

Synthetic Scalability : While high yields are achievable for related compounds (e.g., 10d at 93.4%), the target’s synthesis may require modified conditions (e.g., ultrasonication or DMAP catalysis) to overcome steric challenges .

Biological Testing Gaps: No explicit data on the target compound’s antimicrobial or cytotoxic activity is provided in the evidence. Future studies should prioritize assays comparable to those used for arylpiperazine derivatives .

Biological Activity

N-methyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide, identified by its CAS number 1105217-88-6, is a synthetic compound that exhibits significant biological activity. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₃O₃S₂, with a molecular weight of 325.4 g/mol. The compound features a thiazole ring and a methylsulfonyl group, which are crucial for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₃S₂ |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 1105217-88-6 |

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit notable antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

In a study evaluating antimicrobial efficacy, several thiazole derivatives were tested for their Minimum Inhibitory Concentrations (MICs):

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-methyl-2-(2-(4-methylsulfonylphenyl)thiazol-4-yl)acetamide | 15.625 - 62.5 | MRSA |

| 2-Amino-4-(4-methylsulfonylphenyl)thiazole | 31.108 - 62.216 | Klebsiella pneumoniae |

These findings suggest that the presence of the thiazole moiety enhances the compound's antibacterial properties, potentially through mechanisms that inhibit protein synthesis and disrupt cell wall integrity.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. A related study highlighted the potential of thiazole derivatives in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| N-methyl-2-(2-(4-methylsulfonylphenyl)thiazol-4-yl)acetamide | 0.10 - 0.31 | High (SI = 132 - 31.29) |

This selectivity indicates that the compound may provide therapeutic benefits with reduced side effects compared to traditional COX inhibitors like indomethacin.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. Notably, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

In a comparative analysis:

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Thiazole derivative A | 1.61 ± 1.92 | A431 |

| Thiazole derivative B | 1.98 ± 1.22 | Bcl-2 Jurkat |

These results underscore the importance of structural modifications in enhancing the anticancer activity of thiazole-containing compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in MDPI reported that thiazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria such as MRSA and Pseudomonas aeruginosa .

- Mechanism of Action : Research indicated that the mechanism involved inhibition of nucleic acid synthesis and peptidoglycan production, contributing to the bactericidal action observed with these compounds .

- Clinical Relevance : The potential application of these compounds in treating infections caused by antibiotic-resistant bacteria highlights their clinical significance .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-methyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of thiazole precursors and functional group modifications. Key parameters include:

- Temperature : Controlled heating (60–80°C) to prevent side reactions .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactant solubility and reaction kinetics .

- Catalysts/Reagents : Phosphorus pentasulfide for thiazole ring formation and acyl chlorides for acetamide synthesis .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl, amide) via characteristic absorption bands .

Cross-referencing these methods reduces ambiguity in structural assignments .

Q. What solvents and catalysts are critical for achieving high yields in its synthesis?

- Methodological Answer :

- Solvents : DMF improves nucleophilic substitution reactions, while DCM is ideal for acid-catalyzed steps .

- Catalysts : Triethylamine (TEA) or DMAP (4-dimethylaminopyridine) enhances selectivity in amide bond formation .

- Reaction Time : Extended durations (12–24 hours) for multi-component reactions ensure completion .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to enzymes (e.g., α-glucosidase, acetylcholinesterase) .

- QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., methylsulfonyl groups) with bioactivity .

- MD Simulations : Molecular dynamics assess binding stability under physiological conditions .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Variability in pH, temperature, or cell lines (e.g., cancer vs. microbial models) .

- Compound Purity : Impurities >5% can skew IC₅₀ values; validate via HPLC before testing .

- Dose-Response Curves : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to ensure reproducibility .

Q. What strategies guide structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Functional Group Modifications : Replace the methylsulfonyl group with ethylsulfonyl to enhance hydrophobicity and target affinity .

- Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole to improve metabolic stability .

- Pharmacophore Mapping : Identify critical moieties (e.g., benzo[d]thiazole) for activity retention .

Q. How to assess the compound’s stability under varying storage and physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose to light, humidity, and temperature extremes (40°C/75% RH) for 4 weeks; monitor degradation via LC-MS .

- pH Stability : Incubate in buffers (pH 1–10) and quantify intact compound using UV spectroscopy .

- Long-Term Storage : Store lyophilized at -20°C in amber vials to prevent photodegradation .

Q. What in vitro models are suitable for evaluating its therapeutic potential?

- Methodological Answer :

- Anticancer Activity : MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) with cisplatin as a positive control .

- Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Spectrophotometric assays for IC₅₀ determination against acetylcholinesterase or α-glucosidase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.